Dexecadotril
Übersicht
Beschreibung
Dexecadotril ist ein potenter und selektiver Inhibitor von Neprilysin, auch bekannt als Enkephalinase. Es ist ein Antihypertensivum und es wurde festgestellt, dass es chemoprotektive Aktivität besitzt. This compound wird klinisch als intestinaler Antisekretorikums bewertet und könnte biologisch gegen multiples Myelom wirksam sein .
Wissenschaftliche Forschungsanwendungen
Dexecadotril has several scientific research applications, including:
Chemistry: It is used as a selective inhibitor of neprilysin in various chemical studies.
Biology: It is studied for its potential biological activity against multiple myeloma and other diseases.
Medicine: It is under clinical evaluation as an intestinal antisecretory agent and might be used in the treatment of gastrointestinal diseases.
Industry: It is used in the development of therapeutic agents due to its selective inhibition of neprilysin
Wirkmechanismus
Target of Action
Dexecadotril, also known as Retorphan, primarily targets the enzyme Neprilysin (NEP, EC 3.4.24.11) . NEP is a zinc-dependent metalloprotease that degrades a number of bioactive peptides, and its inhibition leads to an increase in the levels of these peptides .
Mode of Action
This compound acts as a powerful and selective inhibitor of NEP . It behaves as a prodrug of the enantiomers of thiorphan . By inhibiting NEP, this compound increases the levels of bioactive peptides that are normally degraded by this enzyme .
Biochemical Pathways
As an nep inhibitor, it likely impacts pathways involving bioactive peptides that are substrates for nep . The increase in these peptides due to NEP inhibition can then affect various downstream effects.
Pharmacokinetics
One study indicates that this compound has good pharmacokinetic properties and human oral absorption .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of NEP and the subsequent increase in bioactive peptides . This can lead to various effects depending on the specific peptides whose levels are increased. For example, if the peptides have anti-secretory properties, this could help in the treatment of conditions like diarrhea .
Biochemische Analyse
Biochemical Properties
Dexecadotril plays a significant role in biochemical reactions by inhibiting neprilysin, an enzyme responsible for the degradation of enkephalins. Enkephalins are peptides that act on opioid receptors and are involved in regulating pain and other physiological processes. By inhibiting neprilysin, this compound prolongs the action of enkephalins, thereby enhancing their physiological effects . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down enkephalins .
Cellular Effects
This compound influences various types of cells and cellular processes. In the gastrointestinal tract, it reduces the secretion of water and electrolytes, which helps alleviate symptoms of acute diarrhea . This effect is achieved without affecting intestinal motility, making it a suitable treatment for diarrhea without causing constipation . Additionally, this compound has been shown to inhibit rotavirus-induced secretion in Caco-2 cells and cholera toxin-induced secretion in the jejunum .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of neprilysin, which prevents the degradation of enkephalins. Enkephalins act on opioid receptors, particularly the δ subtype, leading to the inhibition of the enzyme adenylyl cyclase and a decrease in intracellular levels of cyclic AMP (cAMP) . This results in reduced secretion of water and electrolytes in the intestines, providing relief from diarrhea . This compound is rapidly metabolized to its active form, thiorphan, which exerts the bulk of its inhibitory actions on enkephalinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its efficacy in reducing diarrhea symptoms over extended periods, with no significant loss of activity . The stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces diarrhea symptoms without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and potential nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to thiorphan, its active metabolite . This conversion is facilitated by enzymatic hydrolysis. Thiorphan then inhibits neprilysin, leading to prolonged action of enkephalins . The compound is primarily metabolized in the liver and excreted through urine . The metabolic pathways of this compound also involve interactions with various enzymes and cofactors that facilitate its conversion and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues are influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with neprilysin . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are largely dependent on its interaction with neprilysin in the cytoplasm .
Vorbereitungsmethoden
Dexecadotril kann durch verschiedene Verfahren synthetisiert werden, darunter:
Synthese aus einem Chiron aus dem chiralen Pool: Dies beinhaltet die Verwendung eines chiralen Ausgangsmaterials zur Synthese der Verbindung.
Chemische Auflösung racemischer Vorläufer: Dieses Verfahren trennt das racemische Gemisch in seine Enantiomere.
Enzymatische Auflösung und Desymmetrisierung von meso-Ausgangsmaterialien: Dieses Verfahren verwendet Enzyme, um selektiv mit einem Enantiomer zu reagieren.
Asymmetrische Synthese: Dies umfasst enantioselektive katalytische Hydrierung, Alkaloid-katalysierte asymmetrische Michael-Additionen und diastereoselektive Alkylierung eines chiralen Derivats
Analyse Chemischer Reaktionen
Dexecadotril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und hydrolysierende Mittel wie Wasser und Säuren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird in verschiedenen chemischen Studien als selektiver Inhibitor von Neprilysin verwendet.
Biologie: Es wird auf seine potenzielle biologische Aktivität gegen multiples Myelom und andere Krankheiten untersucht.
Medizin: Es wird klinisch als intestinaler Antisekretorikums bewertet und könnte zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden.
Industrie: Es wird aufgrund seiner selektiven Hemmung von Neprilysin bei der Entwicklung therapeutischer Wirkstoffe eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Neprilysin, einem Enzym, das Enkephaline abbaut. Enkephaline sind Peptide, die auf Opioidrezeptoren wirken, insbesondere auf den Delta-Subtyp. Durch die Hemmung von Neprilysin erhöht this compound die Spiegel von Enkephalin, die wiederum das Enzym Adenylylcyclase hemmen, wodurch die intrazellulären Spiegel von cyclischem Adenosinmonophosphat (cAMP) gesenkt werden. Dies führt zu einer Reduktion der Sekretion von Wasser und Elektrolyten in den Darm und liefert einen antisekretorischen Effekt .
Vergleich Mit ähnlichen Verbindungen
Dexecadotril ähnelt anderen Neprilysin-Inhibitoren wie Ecadotril und Fasidotril. Es weist einzigartige pharmazeutische Profile auf:
Ecadotril: Zeigt kardiovaskuläre Aktivität und wird zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt.
Fasidotril: Wirkt als dualer Inhibitor von Neprilysin und Angiotensin-Converting-Enzym und bietet im kardiovaskulären Bereich starke pharmazeutische Eigenschaften
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Anwendungen und Wirkungen.
Eigenschaften
IUPAC Name |
benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150104 | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-72-5 | |
Record name | Dexecadotril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.